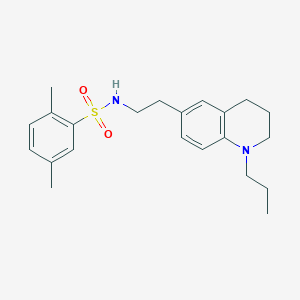

2,5-ジメチル-N-(2-(1-プロピル-1,2,3,4-テトラヒドロキノリン-6-イル)エチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.55. The purity is usually 95%.

BenchChem offers high-quality 2,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究者らは、この化合物の潜在的な抗ウイルス特性について調査してきました。 特に、HIV-1を含む特定のウイルスに対する阻害剤として研究されています . その作用機序を理解し、有効性を最適化するために、さらなる研究が必要です。

- この化合物は、反転型有機光起電力(OPV)デバイスの界面層として検討されてきました。 これらのデバイスは、短絡電流密度、開放電圧、およびフィルファクターが向上し、全体的な効率が向上しました .

抗ウイルス活性

有機光起電力(OPV)デバイス

生物活性

2,5-Dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (CAS No. 955613-56-6) is a complex organic compound notable for its potential biological activities. This compound features a sulfonamide group linked to a tetrahydroquinoline derivative, which is often associated with various pharmacological effects. The unique structural characteristics of this compound suggest significant interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is C22H30N2O2S. The compound exhibits the following structural features:

| Property | Value |

|---|---|

| Molecular Weight | 398.56 g/mol |

| InChI Key | YZQJXUQYBHQZSA-UHFFFAOYSA-N |

| Solubility | High in organic solvents |

Research indicates that compounds structurally related to 2,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown selective inhibition against enzymes such as carbonic anhydrase IX (CA IX), which plays a role in tumorigenesis. These compounds often exhibit low IC50 values, indicating high potency as therapeutic agents in cancer treatment.

- Phosphodiesterase Inhibition : Some derivatives have been identified as selective phosphodiesterase (PDE) inhibitors. PDEs are crucial in regulating intracellular levels of cyclic nucleotides and are implicated in various cellular processes including inflammation and cell proliferation .

- Binding Affinity Studies : Molecular docking studies suggest that this compound may bind effectively to various biological targets such as receptors involved in cancer progression and neurodegenerative diseases.

Case Studies

Several case studies have explored the biological efficacy of related compounds:

- Cancer Therapeutics : A study demonstrated that a related sulfonamide compound exhibited significant anti-tumor activity in vitro against several cancer cell lines. The mechanism was attributed to the inhibition of CA IX and modulation of apoptotic pathways.

- Neuroprotective Effects : Another study indicated that similar tetrahydroquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular signaling pathways.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Contains a chloro group; potential anti-inflammatory effects | Moderate inhibition of inflammatory markers |

| 4-methyl-N-(3-methylphenyl)-benzenesulfonamide | Simpler structure; lacks tetrahydroquinoline component | Limited anticancer activity |

Toxicological Studies

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are needed to fully understand its safety profile and potential side effects.

特性

IUPAC Name |

2,5-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-4-13-24-14-5-6-20-16-19(9-10-21(20)24)11-12-23-27(25,26)22-15-17(2)7-8-18(22)3/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHDQAJRBPSQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。